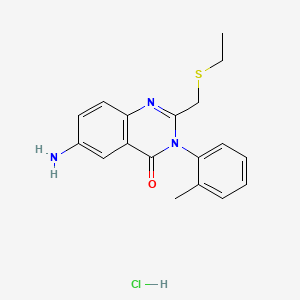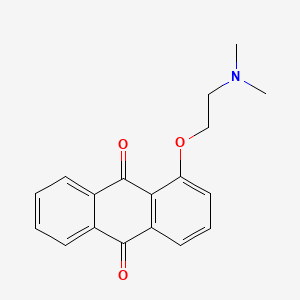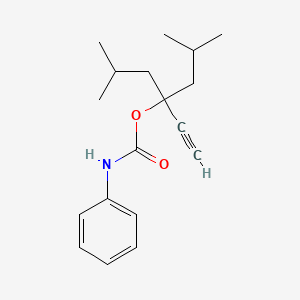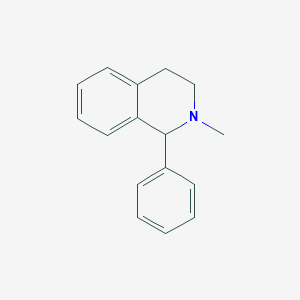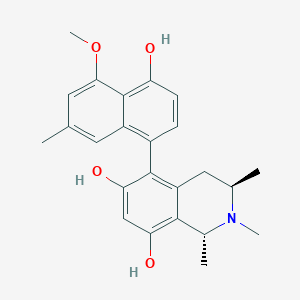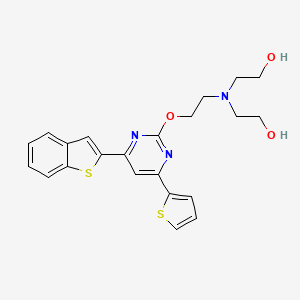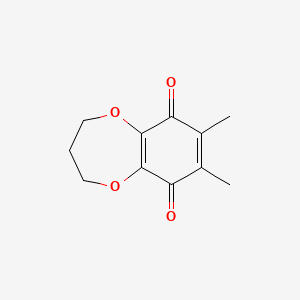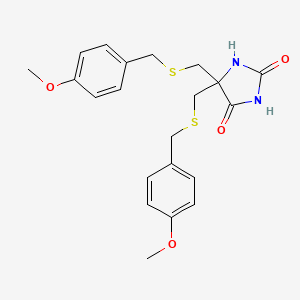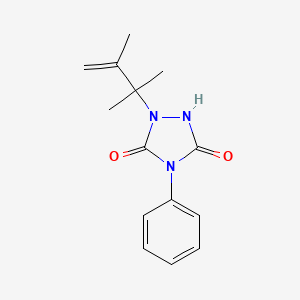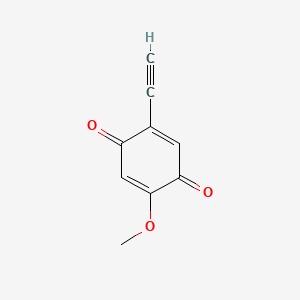
2-Ethynyl-5-methoxybenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-methoxybenzo-1,4-quinone is a chemical compound with the molecular formula C9H6O3. It is a member of the quinone family, which is characterized by a six-membered aromatic ring with two carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methoxybenzo-1,4-quinone typically involves the reaction of 2-methoxybenzo-1,4-quinone with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-5-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-methoxybenzo-1,4-quinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynylbenzo-1,4-quinone
- 5-Methoxybenzo-1,4-quinone
- 2-Methoxybenzo-1,4-quinone
Uniqueness
2-Ethynyl-5-methoxybenzo-1,4-quinone is unique due to the presence of both ethynyl and methoxy groups on the quinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethynyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .
Propiedades
Número CAS |
82511-23-7 |
|---|---|
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H6O3/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
Clave InChI |
ISBDNZMXGHATOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=CC1=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
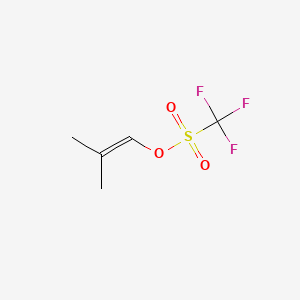
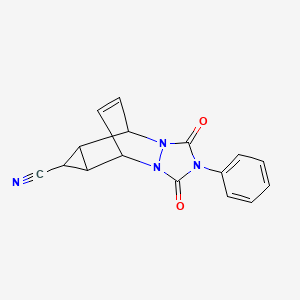
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
